5-Fluoropyrimidine-4-carboxylic acid
Overview
Description
5-Fluoropyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1211528-24-3 . It has a linear formula of C5H3FN2O2 . It is also known by alternative names such as 2,6-Dihydroxy-5-fluoropyrimidine-4-carboxylic acid and 5-Fluorouracil-4-carboxylic acid .
Molecular Structure Analysis
The molecular weight of 5-Fluoropyrimidine-4-carboxylic acid is 142.09 . The InChI Code is 1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) .Physical And Chemical Properties Analysis
5-Fluoropyrimidine-4-carboxylic acid is a solid substance . It has a melting point of 278 °C (dec.) (lit.) . It is soluble in 4 M NH4OH, forming a clear, faintly yellow solution at a concentration of 50 mg/mL .Scientific Research Applications
Application in Cancer Research and Treatment
Specific Scientific Field
The specific scientific field of this application is Cancer Biology .
Summary of the Application
5-Fluorouracil (5-FU), a type of fluorinated pyrimidine, is widely used to treat more than 2 million cancer patients each year . It has been used in the synthesis of 5-fluoroorotidine 5′-monophosphate (FOMP), which is useful in the selection of orotidine-5′-phosphate decarboxylase mutants of Saccharomyces cerevisiae .
Methods of Application or Experimental Procedures
The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . An improved synthetic route to [18F]5-FU should enable future studies into the biodistribution of 5-FU and its metabolites in humans and laboratory animals .
Results or Outcomes
New insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .
Application in Yeast Molecular Genetics
Specific Scientific Field
The specific scientific field of this application is Yeast Molecular Genetics .
Summary of the Application
5-Fluoroorotic acid hydrate, a type of fluorinated pyrimidine, has been used as a counter-selection agent to screen L. lactis (multi) peptidase knockout mutants and C. albicans .
Methods of Application or Experimental Procedures
The method involves using 5-Fluoroorotic acid hydrate as a selective agent in yeast molecular genetics .
Results or Outcomes
This application has been useful in the selection of orotidine-5′-phosphate decarboxylase mutants of Saccharomyces cerevisiae .
Application in Synthesis of Fluorinated Pyrimidines
Specific Scientific Field
The specific scientific field of this application is Medicinal Chemistry .
Summary of the Application
Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .
Methods of Application or Experimental Procedures
Methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . Also, methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies are reviewed .
Results or Outcomes
New insights into how FPs perturb nucleic acid structure and dynamics have resulted from both computational and experimental studies . Beyond the well-established role for inhibiting thymidylate synthase (TS) by the 5-FU metabolite 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution .
Future Directions
The future directions for 5-Fluoropyrimidine-4-carboxylic acid research could involve the development of an improved synthetic route to study its metabolism and biodistribution . This approach could be applicable to 5-FU analogs and could guide the use of new agents with improved biodistribution profiles and activities .
properties
IUPAC Name |
5-fluoropyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAINBFPJHSRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoropyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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